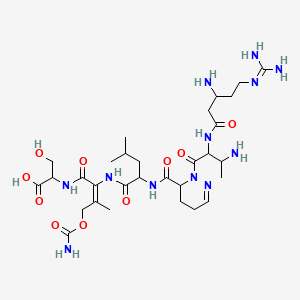
Antibiotic SF 2132
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibiotic SF 2132 is a bioactive chemical.
科学研究应用
Environmental Impact and Fate
The fate of antibiotics in the environment is a crucial area of study. Research indicates that some antibiotics persist for a long time in the environment, particularly in soil, while others degrade rapidly. The origin and behavior of antibiotics in the environment, including their impact on environmental and other bacteria, is a subject of scientific interest. This includes understanding the concentrations of antimicrobial compounds in various organic matters (Kemper, 2008).
Alternatives to Antibiotics
Research has been focusing on alternatives to conventional antibiotics. This includes highlighting promising research results and novel technologies that could potentially lead to alternatives to antibiotics. The focus is not only on medical interventions for human health but also on animal production, animal health, and food safety during food-animal production (Seal, Lillehoj, Donovan & Gay, 2013).
Antimicrobial Screening
The discovery and development of novel antimicrobial agents, including antibiotics, is driven by the need to overcome resistance to existing agents and the lack of effective antifungal agents. The endeavor includes screening natural products for inhibitors of rationally chosen targets, ensuring rare activities of unanticipated mode-of-action are not missed (Silver & Bostian, 1990).
Antibiotic Resistance and Bioremediation
Antibiotic resistance and its bioremediation are critical areas of study. Research focuses on the primary sources of antibiotic pollution, including hospitals, dairy, and agriculture, and innovative detection methods. The evolution of bacterial strategies to overcome the effects of antibiotics, and the degradation and elimination of antibiotics from the environment, are significant concerns (Kumar et al., 2019).
Biofilms and Antibacterial Resistance
The establishment of aging biofilms is a possible mechanism of bacterial resistance to antimicrobial therapy. Studies have focused on understanding the strategies used to deal with medical device-related infections and the importance of considering sublethal concentrations of antibiotics in the treatment of chronic infections (Anwar, Strap & Costerton, 1992).
Evolution of Antibiotic Resistance
The rise of antibiotic resistance, along with the use of antibiotics, has been studied extensively. Understanding the role of environmental microbiomes in the rise of antibiotic resistance and creative approaches to discover novel antibiotics are areas of ongoing research (Davies & Davies, 1996).
Overcoming Antibiotic Resistance
Efforts to understand and overcome antibiotic resistance are critical in the current scenario. This involves studying the cellular mechanisms of resistance, the evolution and spread of resistance, and techniques for combating resistance. Research also focuses on the effects of antibiotics on non-target species and their environmental risks (Richardson, 2017).
Antibiotics in the Environment
Studies on the occurrence, fate, and effects of antibiotics in European aqueous environments, their potential aquatic ecotoxicity, and the implications for human health have been explored. This research is significant in understanding the global dissemination of antibiotic resistance (Carvalho & Santos, 2016).
属性
CAS 编号 |
87003-23-4 |
|---|---|
产品名称 |
Antibiotic SF 2132 |
分子式 |
C30H52N12O10 |
分子量 |
740.8 g/mol |
IUPAC 名称 |
2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C30H52N12O10/c1-14(2)10-18(24(45)41-22(15(3)13-52-30(35)51)26(47)39-19(12-43)28(49)50)38-25(46)20-6-5-8-37-42(20)27(48)23(16(4)31)40-21(44)11-17(32)7-9-36-29(33)34/h8,14,16-20,23,43H,5-7,9-13,31-32H2,1-4H3,(H2,35,51)(H,38,46)(H,39,47)(H,40,44)(H,41,45)(H,49,50)(H4,33,34,36)/b22-15+ |
InChI 键 |
AKVNGLSWBXOUNY-PXLXIMEGSA-N |
手性 SMILES |
CC(C)CC(C(=O)N/C(=C(\C)/COC(=O)N)/C(=O)NC(CO)C(=O)O)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)CC(CCN=C(N)N)N |
SMILES |
CC(C)CC(C(=O)NC(=C(C)COC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)CC(CCN=C(N)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(=C(C)COC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)CC(CCN=C(N)N)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Antibiotic SF 2132; SF 2132; SF-2132; SF2132; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



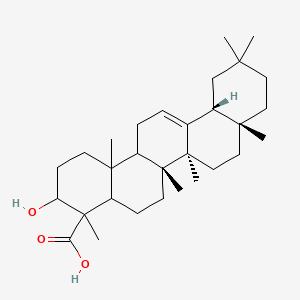
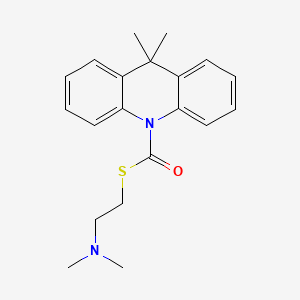
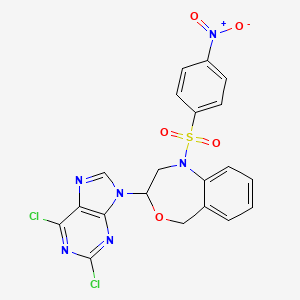
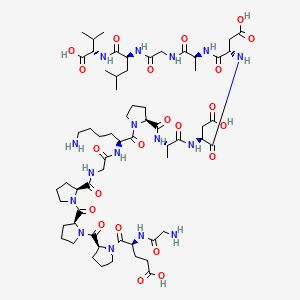
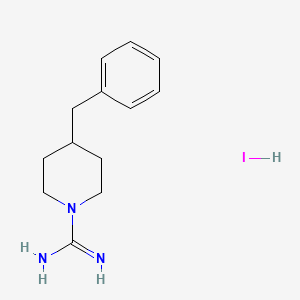
![N,N'-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4'-Dicarboxamide](/img/structure/B1667478.png)
![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)
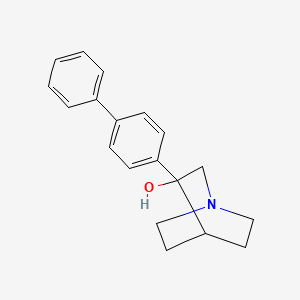
![[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667484.png)
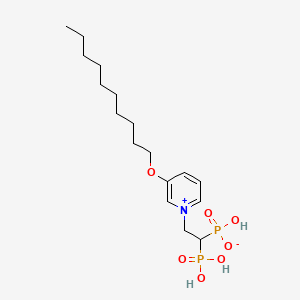
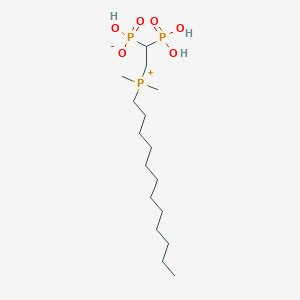
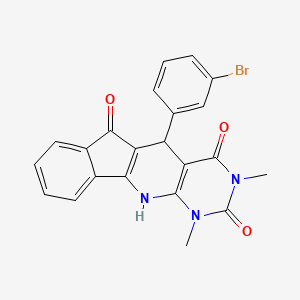
![N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)](/img/structure/B1667490.png)
![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1667491.png)